

# Application Notes and Protocols for Lutetium-177 Labeling of NODAGA-Functionalized Peptides

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## Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

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## Introduction

Targeted radionuclide therapy (TRT) is a rapidly advancing field in oncology, offering a precision approach to cancer treatment.[1][2] This modality utilizes molecules, such as peptides, that specifically target receptors overexpressed on cancer cells to deliver cytotoxic radiation.[3][4] Lutetium-177 ( $^{177}\text{Lu}$ ) has emerged as a preferred therapeutic radionuclide due to its favorable decay characteristics, including a 6.65-day half-life and the emission of both therapeutic  $\beta^-$  particles and imageable  $\gamma$ -photons.[1][5] The  $\beta^-$  particles have a mean tissue penetration of 670  $\mu\text{m}$ , making them ideal for treating small tumors and micrometastases.[1]

The stable attachment of  $^{177}\text{Lu}$  to a targeting peptide is crucial for the success of TRT. This is achieved through the use of a bifunctional chelating agent (BFCA), which is covalently linked to the peptide.[1] NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a versatile chelator that can be functionalized to peptides and forms stable complexes with various radiometals, including  $^{177}\text{Lu}$ . [6] This document provides detailed application notes and protocols for the  $^{177}\text{Lu}$  labeling of NODAGA-functionalized peptides.

## Principle of Lutetium-177 Labeling and Targeted Radionuclide Therapy

The fundamental principle involves the formation of a stable complex between the trivalent lutetium cation ( $\text{Lu}^{3+}$ ) and the NODAGA chelator conjugated to a targeting peptide. This radiolabeled peptide is then administered to the patient, where it circulates in the bloodstream and binds to specific receptors on the surface of tumor cells. Following receptor-mediated internalization, the emitted  $\beta^-$  particles from  $^{177}\text{Lu}$  induce DNA damage and subsequent cell death in the targeted cancer cells. The co-emitted  $\gamma$ -photons allow for non-invasive imaging (SPECT) to monitor the biodistribution of the radiopharmaceutical and perform dosimetry.[4]

## Experimental Protocols

### Materials and Reagents

- NODAGA-functionalized peptide
- $^{177}\text{LuCl}_3$  solution in 0.04 M HCl (no-carrier-added)
- Ammonium acetate buffer (0.5 M, pH 4.5)
- Gentisic acid (40 mg/mL in water)
- Sterile, pyrogen-free water for injection
- 0.2  $\mu\text{m}$  syringe filter
- Reaction vial (e.g., v-vial)
- Heating block or water bath
- Dose calibrator
- Radio-HPLC system with a radioactivity detector
- Instant thin-layer chromatography (ITLC) system

### Lutetium-177 Labeling Protocol

This protocol is a general guideline and may require optimization for specific NODAGA-peptide conjugates.

- Preparation of the Reaction Mixture:
  - In a sterile reaction vial, add approximately 50 µg of the NODAGA-functionalized peptide (e.g., from a 1 mg/mL stock solution in water/acetonitrile).
  - Add ~200 µL of 0.5 M ammonium acetate buffer (pH 4.5).
  - Add 40 µL of gentisic acid solution as a radioprotectant to prevent radiolysis.<sup>[7]</sup>
  - Carefully add the desired amount of [<sup>177</sup>Lu]LuCl<sub>3</sub> solution (e.g., 74–148 MBq) to the reaction vial.<sup>[7]</sup> Ensure the final pH of the reaction mixture is approximately 4.5.<sup>[7][8]</sup>
- Incubation:
  - Securely cap the reaction vial.
  - Heat the reaction mixture at 90-95°C for 15-30 minutes.<sup>[7][9]</sup> The optimal temperature and time may vary depending on the specific peptide.
- Cooling and Filtration:
  - After incubation, allow the reaction vial to cool to room temperature.
  - Filter the final product through a 0.2 µm syringe filter to ensure sterility.<sup>[7]</sup>

## Quality Control Procedures

### Radiochemical Purity (RCP) Determination by Radio-HPLC:

- System: A reverse-phase HPLC system equipped with a C18 column and a radioactivity detector is recommended.
- Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly used.
- Procedure: Inject a small aliquot of the final product into the HPLC system. The retention time of the <sup>177</sup>Lu-NODAGA-peptide complex will be different from that of free <sup>177</sup>Lu.
- Acceptance Criteria: Radiochemical purity should typically be ≥95%.<sup>[10]</sup>

#### Radiochemical Purity Determination by ITLC:

- Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.
- Mobile Phase: 0.1 M sodium citrate, pH 5.5.
- Procedure: Spot a small amount of the reaction mixture onto the ITLC strip. Allow the mobile phase to ascend.
- Analysis: The labeled peptide will remain at the origin ( $R_f = 0.1-0.2$ ), while free  $^{177}\text{Lu}$  will migrate with the solvent front ( $R_f = 1.0$ ).[\[11\]](#)
- Acceptance Criteria: Radiochemical purity should typically be  $\geq 95\%$ .

#### Stability Studies:

- In Vitro Stability: The stability of the radiolabeled peptide should be assessed in human serum at  $37^\circ\text{C}$  for several days to simulate in vivo conditions.[\[12\]](#) Aliquots are taken at various time points and analyzed by radio-HPLC or radio-ITLC to determine the percentage of intact radiolabeled peptide. Greater than 90% stability after 5 hours is desirable.[\[7\]](#)
- Formulation Stability: The stability of the final product in its formulation buffer should also be evaluated over time. Studies have shown high stability for up to 72 hours under refrigeration.[\[11\]](#)

## Data Presentation

The following tables summarize key quantitative data from literature for  $^{177}\text{Lu}$ -labeled peptides, which can serve as a benchmark for NODAGA-functionalized counterparts.

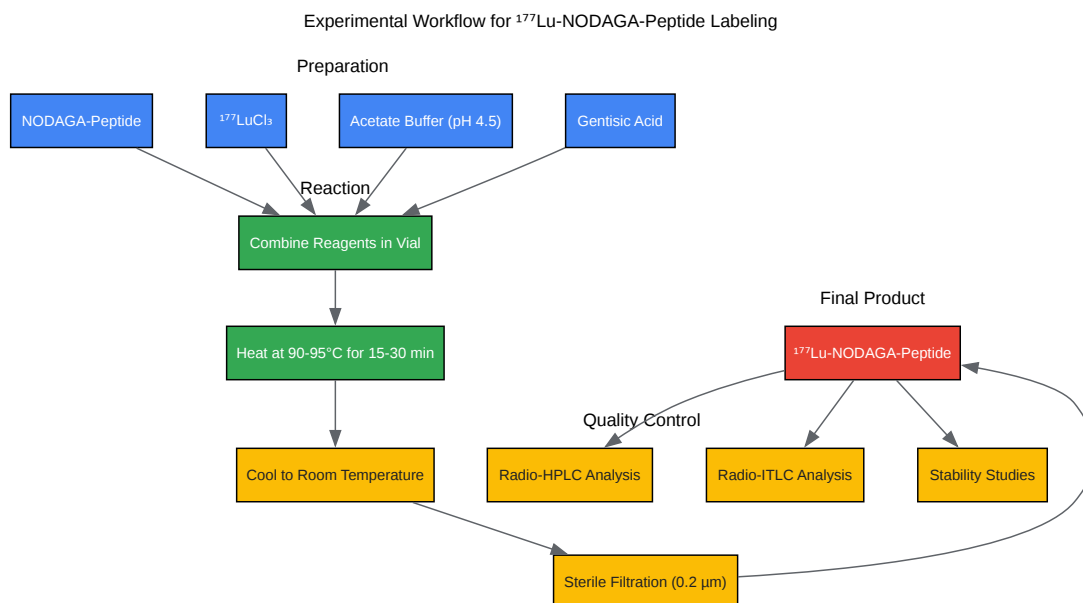
Table 1: Lutetium-177 Labeling Efficiency and Stability

Peptide Conjugate	Chelator	Labeling Efficiency (%)	Stability in Human Serum	Reference
DOTA-AngII	DOTA	≥90%	>90% after 5 hours	<a href="#">[7]</a>
DOTA-[Pro <sup>1</sup> ,Tyr <sup>4</sup> ]-bombesin	DOTA	>99% (with 20 µg peptide)	>98% after 7 days	<a href="#">[12]</a>
PSMA-ALB-56	DOTA	>97%	>97% over 48 hours	<a href="#">[9]</a>

Table 2: Optimized Radiolabeling Conditions for DOTA-Peptides with <sup>177</sup>Lu

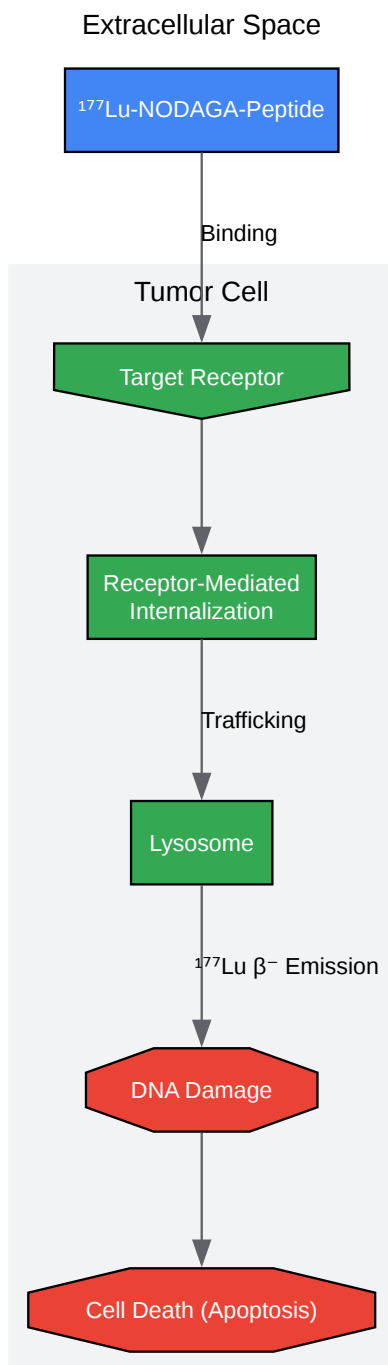
Parameter	Optimal Condition	Reference
pH	4.0 - 4.5	<a href="#">[8]</a> <a href="#">[13]</a>
Temperature	80 - 100°C	<a href="#">[13]</a>
Incubation Time	15 - 30 minutes	<a href="#">[9]</a> <a href="#">[13]</a>
Antioxidant	Gentisic acid, L-methionine	<a href="#">[7]</a> <a href="#">[9]</a>

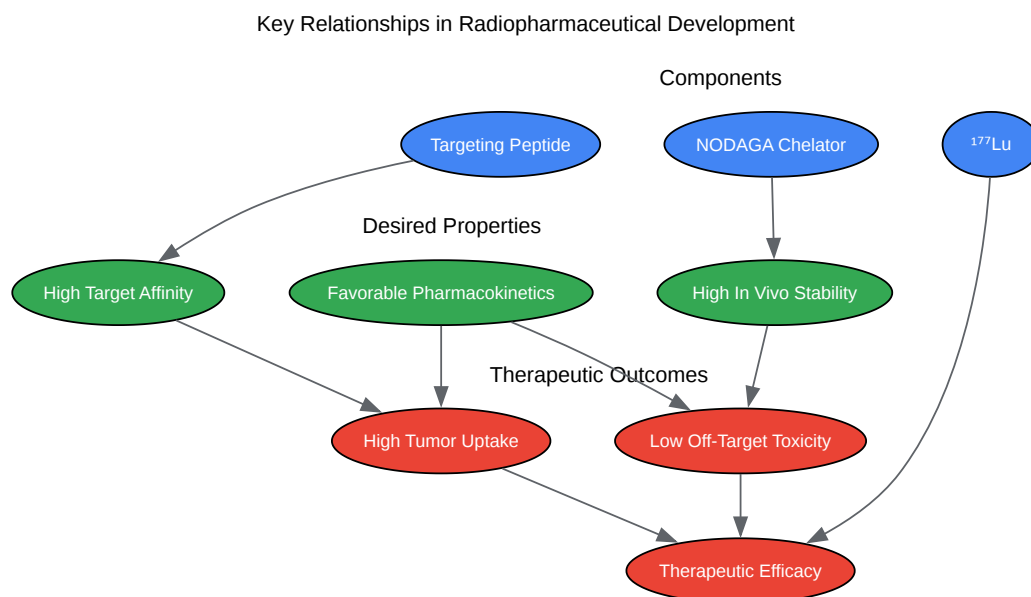
## Visualizations



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Caption: Workflow for  $^{177}\text{Lu}$  labeling of NODAGA-peptides.

Mechanism of Action of  $^{177}\text{Lu}$ -NODAGA-Peptide



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